5-Butoxy-2-fluorophenylboronic acid
Overview
Description
5-Butoxy-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butoxy group at the 5-position and a fluorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-fluorophenylboronic acid typically involves the following steps:
Borylation Reaction: The starting material, 5-butoxy-2-fluorobenzene, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Butoxy-2-fluorophenylboronic acid.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to yield the corresponding alkane.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Phenol Derivatives: From oxidation reactions.
Alkanes: From reduction reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its boronic acid moiety, which can interact with active sites of enzymes.
Industry:
Mechanism of Action
The primary mechanism of action for 5-Butoxy-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.
Comparison with Similar Compounds
- 2-Fluoro-5-propoxyphenylboronic acid
- 2-Fluoro-5-hydroxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
Comparison:
- Substituent Effects: The presence of different substituents (e.g., butoxy, propoxy, hydroxy) affects the reactivity and selectivity of the boronic acid in various reactions.
- Electronic Properties: The fluorine atom at the 2-position influences the electronic properties of the phenyl ring, affecting the compound’s reactivity in coupling reactions.
- Steric Effects: The size and position of substituents can impact the steric hindrance, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
(5-butoxy-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZWJVVFPFQIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584484 | |
Record name | (5-Butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-31-3 | |
Record name | B-(5-Butoxy-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Butoxy-2-fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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